molecular formula C10H14N4O2 B2470685 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde CAS No. 930395-97-4

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde

Cat. No.: B2470685
CAS No.: 930395-97-4
M. Wt: 222.248
InChI Key: FRIOHBNVLBRJOL-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde is a chemical compound with the empirical formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino, methoxy, pyrrolidinyl, and formyl groups. It is a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

The synthesis of 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines.

Scientific Research Applications

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9-7(6-15)8(12-10(11)13-9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIOHBNVLBRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1C=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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